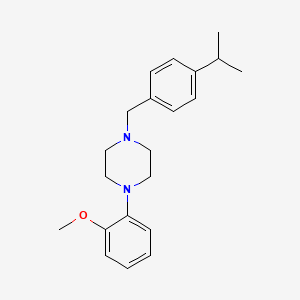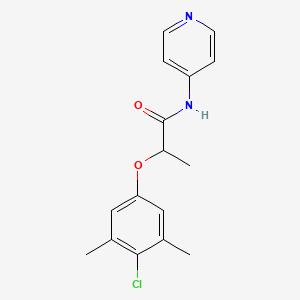![molecular formula C20H12Cl2N2O2 B6012389 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide](/img/structure/B6012389.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BCI-121, and it has been extensively studied for its biological and physiological effects.
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide involves the inhibition of glycogen synthase kinase-3β, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition leads to the activation of downstream signaling pathways that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
The advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide in lab experiments include its ability to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of various cellular processes. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to study its potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Finally, the development of new derivatives of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide may lead to the discovery of new compounds with improved efficacy and safety.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminophenol and 2-amino-4-chlorophenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(1,3-benzoxazol-2-yl)-4-chlorophenylamine, which is then reacted with 3-chlorobenzoyl chloride to give N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. This compound has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β, which is involved in the regulation of cell proliferation and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-16(22)15(11-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWVXFSYZFFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)
![5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)

![2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6012369.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6012381.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)